Methyl 2-(hydroxyimino)-6-nitrohexanoate
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Overview
Description
Methyl 2-(hydroxyimino)-6-nitrohexanoate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a hydroxyimino group (-C=NOH) and a nitro group (-NO2) attached to a hexanoate ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxyimino)-6-nitrohexanoate typically involves the reaction of a suitable precursor with nitrosating agents. One common method is the nitrosation of substituted malonic esters, followed by oximation. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation and oximation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxyimino)-6-nitrohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and oxime derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
The major products formed from these reactions include various nitro, amine, and substituted oxime derivatives, which can be further utilized in synthetic chemistry and industrial applications .
Scientific Research Applications
Methyl 2-(hydroxyimino)-6-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxyimino)-6-nitrohexanoate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The nitro group can undergo redox reactions, generating reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(hydroxyimino)-3-phenyl-propionate: Similar in structure but with a phenyl group instead of a nitro group.
Ethyl 2-cyano-2-(hydroxyimino)acetate: Contains a cyano group and is used in peptide synthesis.
2-[(hydroxyimino)methyl]phenol: Features a phenolic group and is used in various synthetic applications
Uniqueness
Methyl 2-(hydroxyimino)-6-nitrohexanoate is unique due to the presence of both a hydroxyimino and a nitro group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
26074-64-6 |
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Molecular Formula |
C7H12N2O5 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-hydroxyimino-6-nitrohexanoate |
InChI |
InChI=1S/C7H12N2O5/c1-14-7(10)6(8-11)4-2-3-5-9(12)13/h11H,2-5H2,1H3 |
InChI Key |
OUVUZBPGGAENBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NO)CCCC[N+](=O)[O-] |
Origin of Product |
United States |
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